molecular formula C10H9CrNO3 B12667466 Tricarbonyl((1,2,3,4,5,6-eta)-m-toluidine)chromium CAS No. 36352-77-9

Tricarbonyl((1,2,3,4,5,6-eta)-m-toluidine)chromium

Cat. No.: B12667466
CAS No.: 36352-77-9
M. Wt: 243.18 g/mol
InChI Key: PUNMYFZOKOURID-UHFFFAOYSA-N
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Description

Tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium is an organometallic compound that features a chromium atom coordinated to three carbonyl (CO) groups and a m-toluidine ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium typically involves the reaction of chromium hexacarbonyl with m-toluidine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the substitution of carbonyl ligands by the m-toluidine ligand.

Industrial Production Methods

While specific industrial production methods for tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state chromium species.

    Substitution: The carbonyl ligands can be substituted by other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Ligand substitution reactions often require the presence of a nucleophile and may be facilitated by heat or light.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) complexes, while reduction could produce chromium(II) species. Substitution reactions can result in a variety of new organometallic complexes depending on the incoming ligand.

Scientific Research Applications

Tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based drugs.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium involves its ability to coordinate with various ligands and participate in electron transfer reactions. The chromium center can undergo changes in oxidation state, facilitating redox reactions. The compound’s molecular targets and pathways depend on the specific application, such as catalysis or drug interaction.

Comparison with Similar Compounds

Similar Compounds

  • Tricarbonyl[(1,2,3,4,5,6-eta)-hexamethylbenzene]chromium
  • Tricarbonyl[(1,2,3,4,5,6-eta)-benzenemethanol]chromium
  • Tricarbonyl[(1,2,3,4,5,6-eta)-m-xylene]chromium

Uniqueness

Tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium is unique due to the presence of the m-toluidine ligand, which imparts distinct electronic and steric properties compared to other tricarbonylchromium complexes

Properties

CAS No.

36352-77-9

Molecular Formula

C10H9CrNO3

Molecular Weight

243.18 g/mol

IUPAC Name

carbon monoxide;chromium;3-methylaniline

InChI

InChI=1S/C7H9N.3CO.Cr/c1-6-3-2-4-7(8)5-6;3*1-2;/h2-5H,8H2,1H3;;;;

InChI Key

PUNMYFZOKOURID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]

Origin of Product

United States

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